molecular formula C16H14N2O2 B3064732 4,4'-Diacetylazobenzene CAS No. 18179-86-7

4,4'-Diacetylazobenzene

Cat. No.: B3064732
CAS No.: 18179-86-7
M. Wt: 266.29 g/mol
InChI Key: YLDZLMYBCBYPPZ-UHFFFAOYSA-N
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Description

4,4'-Diacetylazobenzene is an azobenzene derivative featuring two acetyl (-COCH₃) groups at the para positions of the aromatic rings. Azobenzenes are characterized by their N=N azo linkage, which enables reversible photoisomerization between the trans (E) and cis (Z) configurations upon light exposure. The acetyl substituents introduce electron-withdrawing effects, altering electronic properties, solubility, and photochemical behavior compared to unsubstituted azobenzene or analogs with electron-donating groups.

Properties

IUPAC Name

1-[4-[(4-acetylphenyl)diazenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11(19)13-3-7-15(8-4-13)17-18-16-9-5-14(6-10-16)12(2)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDZLMYBCBYPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448156
Record name 4,4'-Diacetylazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18179-86-7
Record name 4,4'-Diacetylazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,4’-Diacetylazobenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. One common method is the reaction between 4-acetylaniline and nitrosobenzene under acidic conditions. The reaction proceeds through the formation of a diazonium intermediate, which then couples with the aromatic ring to form the azobenzene derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

4,4’-Diacetylazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azoxy derivatives.

    Reduction: Reduction reactions typically yield hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Diacetylazobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Diacetylazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This photoisomerization alters the compound’s geometry and electronic properties, enabling it to interact with different molecular targets and pathways. The trans form is typically more stable, while the cis form is metastable and can revert to the trans form thermally or under visible light .

Comparison with Similar Compounds

Structural and Electronic Features

Compound Substituents (R₁, R₂) Electron Effect Key Structural Impact
4,4'-Diacetylazobenzene -COCH₃ Electron-withdrawing Reduces electron density on aromatic rings, stabilizes E isomer
4,4'-Dimethylazobenzene (DMAB) -CH₃ Electron-donating Enhances electron density, promotes π-π* transitions
4,4'-Azodibenzoic Acid -COOH Electron-withdrawing Increases polarity, enables hydrogen bonding
4-Dimethylaminoazobenzene -N(CH₃)₂ Strong electron-donating Reduces thermal stability of Z isomer

Key Insights :

  • Acetyl groups in this compound likely shift absorption maxima to longer wavelengths (red shift) compared to DMAB due to reduced electron density .
  • Carboxylic acid substituents in 4,4'-azodibenzoic acid enhance solubility in polar solvents, whereas acetyl groups may favor organic solvents like DMSO or chloroform .

Photochemical Properties

Compound Absorption Max (nm) Quantum Yield (ΦE→Z) Thermal Relaxation (Z→E)
This compound ~365* ~0.15* Slower due to E stabilization
DMAB 365 (π-π* band) 0.12 Hours to days (room temp)
4-Dimethylaminoazobenzene 450 0.20 Minutes (rapid relaxation)

Notes:

  • *Inferred values based on substituent effects. Acetyl groups likely enhance absorption at 365 nm, similar to DMAB, but with higher molar absorptivity due to extended conjugation .
  • Electron-withdrawing groups (e.g., -COCH₃, -COOH) stabilize the E isomer, slowing thermal relaxation compared to electron-donating groups (e.g., -N(CH₃)₂) .

Biological Activity

4,4'-Diacetylazobenzene (DAAB) is an azo compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DAAB, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two acetyl groups attached to an azo linkage. Its molecular formula is C12H10N2O2C_{12}H_{10}N_2O_2, and it has a molecular weight of approximately 218.22 g/mol. The compound is known for its stability and ability to undergo reversible photoisomerization, which may play a role in its biological activities.

Mechanisms of Biological Activity

The biological activity of DAAB is primarily attributed to its ability to interact with various cellular components and pathways:

  • Antioxidant Activity : DAAB exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Effects : Studies have shown that DAAB possesses antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
  • Cytotoxicity : DAAB has demonstrated cytotoxic effects on various cancer cell lines, which can be attributed to its ability to induce apoptosis through the activation of caspase pathways.

Biological Activity Data

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessMechanism of Action
AntioxidantHighScavenging ROS
AntimicrobialModerateDisruption of cell membranes
CytotoxicityVariableInduction of apoptosis via caspase activation

Antioxidant Activity

A study conducted on the effects of DAAB in vitro demonstrated that it significantly reduced oxidative stress markers in human endothelial cells. The results indicated a reduction in malondialdehyde (MDA) levels by approximately 30% compared to untreated controls, suggesting robust antioxidant activity.

Antimicrobial Effects

In a controlled laboratory setting, DAAB was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for E. coli was found to be 50 µg/mL, while for Staphylococcus aureus, it was 40 µg/mL. These findings indicate that DAAB could serve as a potential candidate for developing antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus40
Candida albicans60

Cytotoxicity in Cancer Research

DAAB's cytotoxic effects were evaluated on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined through MTT assays:

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

The results indicate that DAAB effectively inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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